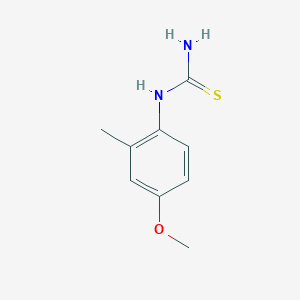amine CAS No. 749788-73-6](/img/no-structure.png)
[2-(dimethylamino)-2-methylpropyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-2-methylpropyl](methyl)amine, also known as DMAMP, is a compound belonging to the family of aliphatic amines. It is an organic compound with a molecular formula of C5H13N. DMAMP is found in a variety of natural sources, including plants, fungi, and bacteria. It is a colorless, odorless, and volatile liquid with a boiling point of 79.6°C. DMAMP is used in a variety of scientific applications, including synthesis, drug development, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
[2-(dimethylamino)-2-methylpropyl](methyl)amine is used in a variety of scientific research applications, including drug development, synthesis, and laboratory experiments. In drug development, [2-(dimethylamino)-2-methylpropyl](methyl)amine is used to synthesize a variety of drugs, including anticonvulsants, antidepressants, and antipsychotics. In synthesis, [2-(dimethylamino)-2-methylpropyl](methyl)amine is used to synthesize a variety of compounds, including polymers, surfactants, and dyes. In laboratory experiments, [2-(dimethylamino)-2-methylpropyl](methyl)amine is used as a reagent in a variety of reactions, including Grignard reactions, nucleophilic substitution reactions, and aldol condensation reactions.
Wirkmechanismus
[2-(dimethylamino)-2-methylpropyl](methyl)amine acts as a proton donor and an electron acceptor in a variety of reactions. In a Grignard reaction, [2-(dimethylamino)-2-methylpropyl](methyl)amine acts as a proton donor, allowing the reaction to proceed. In a nucleophilic substitution reaction, [2-(dimethylamino)-2-methylpropyl](methyl)amine acts as an electron acceptor, allowing the reaction to proceed. In an aldol condensation reaction, [2-(dimethylamino)-2-methylpropyl](methyl)amine acts as a proton donor and an electron acceptor, allowing the reaction to proceed.
Biochemical and Physiological Effects
[2-(dimethylamino)-2-methylpropyl](methyl)amine has a variety of biochemical and physiological effects on the body. It can act as an agonist of the NMDA receptor, which is a type of glutamate receptor found in the brain. [2-(dimethylamino)-2-methylpropyl](methyl)amine can also act as a serotonin transporter inhibitor, which can affect serotonin levels in the brain. Additionally, [2-(dimethylamino)-2-methylpropyl](methyl)amine can act as an inhibitor of the enzyme monoamine oxidase, which can affect the levels of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(dimethylamino)-2-methylpropyl](methyl)amine has a variety of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive reagent, making it a cost-effective option for laboratory experiments. Additionally, [2-(dimethylamino)-2-methylpropyl](methyl)amine is a volatile liquid, making it easy to store and handle in the laboratory. One limitation is that it is a highly reactive compound, meaning that it can react with other compounds in the laboratory, resulting in unwanted side reactions.
Zukünftige Richtungen
There are a variety of potential future directions for the use of [2-(dimethylamino)-2-methylpropyl](methyl)amine. One potential direction is the development of new drugs based on [2-(dimethylamino)-2-methylpropyl](methyl)amine. Additionally, [2-(dimethylamino)-2-methylpropyl](methyl)amine could be used to synthesize new polymers, surfactants, and dyes. [2-(dimethylamino)-2-methylpropyl](methyl)amine could also be used to study the effects of NMDA receptors, serotonin transporters, and monoamine oxidase on the body. Finally, [2-(dimethylamino)-2-methylpropyl](methyl)amine could be used to develop new laboratory experiments, such as new Grignard reactions, nucleophilic substitution reactions, and aldol condensation reactions.
Synthesemethoden
[2-(dimethylamino)-2-methylpropyl](methyl)amine can be synthesized through a variety of methods, including a Williamson ether synthesis reaction and an acid-catalyzed reaction. In a Williamson ether synthesis reaction, an alkyl halide is reacted with an alcohol in the presence of an alkoxide base to form an ether. The reaction of an alkyl halide with an alcohol in the presence of an acid catalyst forms [2-(dimethylamino)-2-methylpropyl](methyl)amine. The acid-catalyzed reaction requires a high temperature and pressure to be successful.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(dimethylamino)-2-methylpropyl](methyl)amine involves the reaction of 2-bromo-2-methylpropane with dimethylamine followed by reaction with methylamine.", "Starting Materials": [ "2-bromo-2-methylpropane", "dimethylamine", "methylamine" ], "Reaction": [ "Step 1: 2-bromo-2-methylpropane is reacted with excess dimethylamine in anhydrous ether at room temperature for 24 hours to form [2-(dimethylamino)-2-methylpropyl]dimethylamine.", "Step 2: The resulting [2-(dimethylamino)-2-methylpropyl]dimethylamine is then reacted with excess methylamine in anhydrous ether at room temperature for 24 hours to form the final product, [2-(dimethylamino)-2-methylpropyl](methyl)amine.", "Step 3: The product is purified by distillation under reduced pressure to obtain the pure compound." ] } | |
CAS-Nummer |
749788-73-6 |
Produktname |
[2-(dimethylamino)-2-methylpropyl](methyl)amine |
Molekularformel |
C7H18N2 |
Molekulargewicht |
130.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



